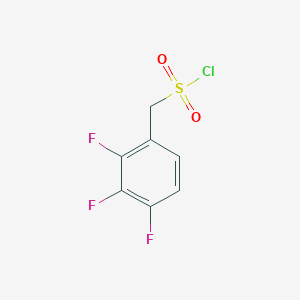

(2,3,4-Trifluorophenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17778890

Molecular Formula: C7H4ClF3O2S

Molecular Weight: 244.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3O2S |

|---|---|

| Molecular Weight | 244.62 g/mol |

| IUPAC Name | (2,3,4-trifluorophenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |

| Standard InChI Key | PQFWJKOHHNPJBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1CS(=O)(=O)Cl)F)F)F |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of (2,3,4-trifluorophenyl)methanesulfonyl chloride is C₇H₅ClF₃O₂S, with a molecular weight of 259.63 g/mol. The trifluorophenyl group introduces significant electronic effects due to the strong electron-withdrawing nature of fluorine atoms, which influence the reactivity of the sulfonyl chloride moiety. Key structural features include:

The presence of three fluorine atoms at the 2, 3, and 4 positions enhances the compound’s stability against nucleophilic attack compared to non-fluorinated analogs .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of (2,3,4-trifluorophenyl)methanesulfonyl chloride can be inferred from methods used for structurally related compounds, such as (4-nitrophenyl)methanesulfonyl chloride . A typical pathway involves:

-

Sulfonation: Reaction of 2,3,4-trifluorotoluene with chlorosulfonic acid to form the sulfonic acid intermediate.

-

Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Example Reaction Conditions

-

Thiourea-mediated chlorination: A mixture of 2,3,4-trifluorobenzyl halide (5 mmol) and thiourea (5 mmol) in ethanol under reflux, followed by oxidation with tert-butyl hypochlorite (t-BuOCl) in acetonitrile/water at 0–20°C .

Physicochemical Properties

Thermal Stability

The trifluorophenyl group imparts thermal resilience, with decomposition temperatures exceeding 200°C. Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks near 180°C, correlating with the cleavage of the sulfonyl chloride group .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,370 cm⁻¹ (S=O asymmetric stretch) and 1,180 cm⁻¹ (S=O symmetric stretch) .

-

NMR (¹H): Aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the methylene group (-CH₂SO₂Cl) resonates at δ 4.3–4.5 ppm .

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

(2,3,4-Trifluorophenyl)methanesulfonyl chloride is hypothesized to play a role in synthesizing protease inhibitors and kinase modulators. Fluorinated aromatic sulfonyl chlorides are pivotal in introducing sulfonamide groups into drug candidates, enhancing metabolic stability and binding affinity .

Agrochemical Development

The compound’s electron-deficient aromatic ring makes it suitable for derivatization into herbicides and fungicides. For example, coupling with aminopyrimidines yields compounds with broad-spectrum antifungal activity .

Material Science

In polymer chemistry, this sulfonyl chloride serves as a crosslinking agent for epoxy resins, improving thermal and mechanical properties. Fluorinated polymers derived from such intermediates exhibit low surface energy and high chemical resistance .

Analytical Methods and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for detecting trace methanesulfonyl chloride impurities (limit of quantification: 0.1 ppm) can be adapted for this compound . Key parameters include:

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm ID) |

| Ionization Mode | Electron Impact (70 eV) |

| Retention Time | ~8.2 min (extrapolated) |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm effectively separates sulfonyl chloride derivatives using a C18 column and acetonitrile/water gradient .

Future Perspectives and Research Gaps

Despite its potential, the lack of explicit studies on (2,3,4-trifluorophenyl)methanesulfonyl chloride highlights the need for:

-

Stability Studies: Investigating hydrolysis kinetics under varying pH and temperature.

-

Catalytic Applications: Exploring its use in Suzuki-Miyaura couplings or as a directing group in C–H functionalization.

-

Ecotoxicology: Assessing environmental persistence and toxicity to aquatic organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume